molecular formula C₃¹³C₂H₁₀¹⁵N₂O₇P₂ B1140581 (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid CAS No. 1189694-79-8

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid

Cat. No.: B1140581
CAS No.: 1189694-79-8
M. Wt: 276.06
Attention: For research use only. Not for human or veterinary use.
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Description

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid is a stable isotope-labeled derivative of zoledronic acid, a nitrogen-containing bisphosphonate. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of zoledronic acid. The compound is characterized by the incorporation of two nitrogen-15 and two carbon-13 isotopes, which makes it useful for tracing and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The process begins with the synthesis of imidazole acetic acid, which is then subjected to phosphonation using phosphorous acid and phosphorus trichloride. The reaction is carried out under controlled conditions, typically at elevated temperatures (70-75°C) to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar multi-step process but on a larger scale. The key steps include the synthesis of imidazole acetic acid, its conversion to the hydrochloride form, and subsequent phosphonation. The final product is purified through crystallization and other standard purification techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid, like its parent compound zoledronic acid, inhibits bone resorption by targeting osteoclasts. The compound binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, it inhibits the mevalonate pathway by targeting farnesyl diphosphate synthase, leading to reduced prenylation of small GTPase signaling proteins. This results in the inhibition of osteoclast activity and induces apoptosis, thereby reducing bone resorption .

Comparison with Similar Compounds

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid is unique due to its stable isotope labeling, which allows for detailed analytical studies. Similar compounds include:

These compounds share a common mechanism of action but differ in their pharmacokinetics, potency, and specific clinical applications.

Properties

IUPAC Name

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i3+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRASPMIURGNCCH-LAWBUZBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15N](C=[15N]1)[13CH2][13C](O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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